molecular formula C16H29N3O4 B1393655 Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 1291486-42-4

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B1393655
CAS No.: 1291486-42-4
M. Wt: 327.42 g/mol
InChI Key: OMIUGTADIICGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

Feature Description
Piperazine ring Adopts a chair conformation; nitrogen atoms participate in hydrogen bonding.
Boc group Electron-withdrawing carbamate protects the pyrrolidine amine.
Ethyl carboxylate Polar group influencing solubility and reactivity.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this compound remain limited, but analogous Boc-protected piperazine derivatives exhibit monoclinic or orthorhombic crystal systems with P2$$1$$/c or Pna2$$1$$ space groups. For example:

  • Boc-pyrrolidine-piperazine analogs show intermolecular hydrogen bonds between the carbamate carbonyl ($$ \text{C=O} $$) and adjacent N–H groups, stabilizing lattice structures.
  • Conformational flexibility : The piperazine ring’s chair-to-boat transitions are restricted by the bulky Boc group, as observed in related compounds via X-ray diffraction.

Hypothesized Crystal Parameters (Based on Analogues):

Parameter Value
Crystal system Monoclinic
Space group P2$$_1$$/c
Unit cell dimensions $$ a = 8.92 \, \text{Å}, \, b = 9.15 \, \text{Å}, \, c = 11.85 \, \text{Å} $$
α/β/γ 92.8°, 110.5°, 116.9°

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3 $$):

δ (ppm) Multiplicity Assignment
1.25 t (3H) Ethyl CH$$_3$$
1.44 s (9H) Boc $$ \text{C}(\text{CH}3)3 $$
2.60–3.20 m (8H) Piperazine and pyrrolidine CH$$_2$$
4.12 q (2H) Ethyl CH$$_2$$

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$_3 $$):

δ (ppm) Assignment
14.1 Ethyl CH$$_3$$
28.2 Boc $$ \text{C}(\text{CH}3)3 $$
44.5–53.0 Piperazine/pyrrolidine CH$$_2$$
155.2 Carbamate C=O
170.5 Ester C=O

Infrared (IR) Spectroscopy

Absorption (cm$$^{-1}$$) Assignment
2970–2850 C–H stretch (Boc CH$$_3$$)
1745 Ester C=O stretch
1690 Carbamate C=O stretch
1250 C–N stretch (piperazine)

Mass Spectrometry (MS)

m/z Fragment Ion
327.4 [M]$$^+$$ (molecular ion)
270.3 [M – C$$4$$H$$9$$O$$_2$$]$$^+$$
227.2 [M – Boc – COOCH$$2$$CH$$3$$]$$^+$$
57.1 [C$$4$$H$$9$$]$$^+$$

The base peak at m/z 57 corresponds to the tert-butyl ion ($$\text{C}(\text{CH}3)3^+$$), a hallmark of Boc-protected compounds.

Properties

IUPAC Name

ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-5-22-14(20)18-10-8-17(9-11-18)13-6-7-19(12-13)15(21)23-16(2,3)4/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIUGTADIICGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Pyrrolidine Nitrogen

  • The pyrrolidine nitrogen is protected by introducing the tert-butoxycarbonyl (Boc) group, enhancing stability and selectivity in subsequent reactions. This is typically done by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate under basic conditions.

Functionalization at Pyrrolidin-3-yl Position

  • The 3-position of the pyrrolidine ring is functionalized, often via oxidation or substitution reactions. For example, oxidation of a hydroxy group to a keto group can be achieved using pyridine-sulfur trioxide complexes in dimethyl sulfoxide (DMSO).
  • Alternatively, alkylation or coupling reactions introduce desired substituents at this position.

Coupling with Piperazine Derivative

  • The Boc-protected pyrrolidine intermediate is coupled with a piperazine derivative bearing an ethyl carboxylate group. This coupling can be facilitated by carbodiimide coupling agents such as EDC-HCl or CDI in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and base (e.g., triethylamine).
  • The reaction is generally carried out in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature to moderate heating.

Purification and Deprotection

  • After coupling, the product is purified by extraction, washing with aqueous sodium bicarbonate and sodium chloride solutions, activated carbon treatment, filtration, and crystallization using solvents like ethyl acetate and hexanes at controlled temperatures.
  • If necessary, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, although for this compound, the Boc group is retained.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Boc Protection of Pyrrolidine Di-tert-butyl dicarbonate, base (e.g., NaHCO3) Water/Organic solvent Room temp Several hours High Requires organic solvent due to solubility issues
Oxidation at 3-position Pyridine-sulfur trioxide complex DMSO 45-50 °C Several hours Moderate Converts hydroxy to keto group
Coupling with Piperazine EDC-HCl, DMAP, triethylamine CH2Cl2 or DMF Room temp 3-4 hours High Carbodiimide mediated amide bond formation
Purification Wash with aqueous NaHCO3, NaCl; activated carbon filtration Ethyl acetate, hexanes 0-55 °C Several hours Crystallization to obtain pure product

Research Findings and Optimization Notes

  • The Boc protection step is crucial for selectivity and yield; incomplete protection leads to side reactions.
  • The oxidation step requires careful temperature control to prevent over-oxidation or decomposition.
  • Carbodiimide coupling efficiency is enhanced by using catalytic amounts of DMAP and controlling moisture to prevent hydrolysis.
  • Purification steps involving activated carbon and cold solvent mixtures improve product purity and crystallinity.
  • Alternative synthetic routes may use visible-light photocatalysis for related piperazine derivatives but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.

Scientific Research Applications

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine backbone : Facilitates hydrogen bonding and solubility.
  • Boc-protected pyrrolidine : Provides steric protection and acid-sensitive deprotection.
  • Ethyl ester : Modifies lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related piperazine-pyrrolidine derivatives is presented below:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate Boc-pyrrolidine, ethyl ester C₁₆H₂₈N₃O₄ 325.42 Intermediate for kinase inhibitors; Boc deprotection under acidic conditions
tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate Boc-piperazine, unprotected pyrrolidine C₁₃H₂₅N₃O₂ 255.36 Amine-reactive intermediate; requires in-situ protection
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl, ethyl ester C₁₃H₁₆N₃O₄ 279.29 Electron-deficient aryl group; used in Suzuki couplings
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl, dioxopyrrolidine, ethyl ester C₁₈H₂₁FN₃O₄ 362.38 Electrophilic carbonyl groups; protease inhibitor precursor
tert-Butyl 4-(pyridin-3-ylcarbonyl)piperazine-1-carboxylate Nicotinoyl, Boc-protected piperazine C₁₅H₂₁N₃O₃ 291.35 Chelating agent for metal-catalyzed reactions

Physicochemical Properties

  • Lipophilicity : The ethyl ester in the target compound increases logP compared to methyl esters (e.g., tert-butyl 4-(pyridin-3-ylcarbonyl)piperazine-1-carboxylate, logP = 1.8 vs. target compound logP ≈ 2.3) .
  • Stability: Boc protection in the target compound allows stability under basic conditions but cleaves in trifluoroacetic acid (TFA), unlike acetylated analogues (e.g., Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate), which require harsher deprotection .

Commercial Availability

  • This compound : Discontinued by suppliers (CymitQuimica) due to low demand .
  • Analogues : Widely available (e.g., tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate is "Typically In Stock" ).

Biological Activity

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate, a compound with the molecular formula C₁₆H₂₉N₃O₄ and CAS Number 1291486-42-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyrrolidine group and an ethyl ester moiety. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various biological assays.

Structural Formula

C16H29N3O4\text{C}_{16}\text{H}_{29}\text{N}_{3}\text{O}_{4}

Molecular Weight

  • Molecular Weight: 327.425 g/mol

Pharmacological Profile

Research indicates that derivatives of piperazine compounds exhibit a range of biological activities, including:

  • Acetylcholinesterase Inhibition: Piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . this compound may share similar inhibitory effects due to its structural analogies.
  • Antibacterial Activity: Some studies have explored the antibacterial properties of piperazine derivatives. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes:

  • Serotonin Receptor Modulation: Piperazine derivatives often act as agonists or antagonists at serotonin receptors, influencing mood and cognition.
  • Enzyme Inhibition: The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) evaluated several piperazine derivatives for their acetylcholinesterase inhibitory activity. The results indicated that compounds with structural similarities to this compound exhibited promising IC50 values, suggesting that this compound may also possess similar inhibitory properties .

CompoundIC50 (nM)Mechanism
Compound A<50AChE Inhibitor
This compoundTBDTBD

Case Study 2: Antibacterial Activity

In a separate investigation into the antibacterial properties of piperazine derivatives, compounds similar to this compound were tested against various bacterial strains. The findings revealed significant inhibition against Enterococcus faecalis and Enterococcus faecium, indicating the potential for developing new antibacterial agents based on this scaffold .

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis<10
Enterococcus faecium<20

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with Boc-protected pyrrolidine and piperazine derivatives. A general approach includes:

  • Step 1 : Coupling a Boc-pyrrolidine intermediate with a piperazine scaffold using reagents like EDCI/HOBt in dichloromethane (DCM) .
  • Step 2 : Introducing the ethyl carboxylate group via nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via silica gel chromatography or recrystallization to achieve >95% purity . Critical parameters include temperature control (0–25°C), solvent selection (polar aprotic solvents preferred), and Boc-group stability during acidic/basic conditions .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Key methods include:

Technique Application Example Data
¹H/¹³C NMR Confirm functional groups (e.g., Boc, piperazine, ester)δ 1.44 ppm (Boc tert-butyl), δ 4.12 ppm (ester –OCH₂CH₃)
Mass Spectrometry (HRMS) Verify molecular weight[M+H]⁺ = 354.2134 (calculated)
X-ray Crystallography Resolve 3D conformationSHELX software for refinement (CCDC deposition recommended)

Q. How can researchers assess the compound’s stability under varying pH conditions?

Perform accelerated stability studies:

  • Method : Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C/40°C over 7–14 days.
  • Key Metrics : Degradation products (e.g., Boc deprotection at pH <3), half-life calculations .
  • Controls : Use inert atmospheres (N₂) to avoid oxidative decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic data for piperazine derivatives be resolved?

Discrepancies in bond angles or torsional strain may arise from:

  • Dynamic disorder : Refine using SHELXL’s PART instruction to model alternative conformations .
  • Twinned crystals : Apply Hooft parameter analysis (e.g., via PLATON) to detect and correct twinning .
  • Validation Tools : Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical geometries .

Q. What experimental strategies optimize low yields in the final coupling step?

Low yields (<40%) may result from steric hindrance or competing side reactions. Mitigation approaches:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventionally) .
  • In Situ FTIR Monitoring : Track reagent consumption to halt reactions at optimal conversion .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

  • Step 1 : Synthesize analogs with modifications to the pyrrolidine (e.g., substituents at C3) or piperazine (e.g., N-methylation) .
  • Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Step 3 : Correlate activity data with computational docking (e.g., AutoDock Vina) to identify critical binding motifs .

Q. What analytical methods resolve discrepancies in reported biological activity data?

Contradictory IC₅₀ values may arise from assay variability. Standardization strategies:

  • Assay Replicates : Perform triplicate measurements with internal controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT) .
  • Meta-Analysis : Compare datasets across published studies using tools like ChemBL or PubChem BioAssay .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for Boc-group stability .
  • Characterization : Combine NMR with HSQC/HMBC for unambiguous assignment of crowded spectra .
  • Data Contradictions : Use tiered validation (e.g., crystallography → computational modeling → biological assays) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.